molecular formula C20H21N3O3 B3472251 3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide

3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide

Cat. No.: B3472251
M. Wt: 351.4 g/mol
InChI Key: FPAGRQFHMMCIOV-KPKJPENVSA-N
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Description

The compound “3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide” is likely to be an organic compound consisting of a nitrophenyl group, a piperidinyl group, and a phenyl group connected through an acrylamide linkage . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The nitrophenyl and phenyl groups are aromatic, and the piperidinyl group is a cyclic amine. The acrylamide linkage would provide a site for potential reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. The nitro group might undergo reduction reactions, the acrylamide could participate in addition reactions, and the piperidine ring might undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might increase its reactivity, and the piperidine ring could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

As with any chemical compound, handling “3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(12-7-16-5-4-6-19(15-16)23(25)26)21-17-8-10-18(11-9-17)22-13-2-1-3-14-22/h4-12,15H,1-3,13-14H2,(H,21,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAGRQFHMMCIOV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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